molecular formula C17H18O7 B1668165 Byakangelicin CAS No. 482-25-7

Byakangelicin

Cat. No. B1668165
CAS RN: 482-25-7
M. Wt: 334.3 g/mol
InChI Key: PKRPFNXROFUNDE-LLVKDONJSA-N
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Description

Byakangelicin is a member of psoralens . It is a natural product found in Angelica japonica, Heracleum grandiflorum, and other organisms . It is a natural coumarin compound found in several plants .


Molecular Structure Analysis

Byakangelicin has a molecular formula of C17H18O7 . Its IUPAC name is 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one . The crystal structure of Byakangelicin was determined by X-ray diffraction method .


Chemical Reactions Analysis

Byakangelicin has been found to inhibit the phosphorylation of PDGF downstream signaling pathway proteins PDGFR, AKT, ERK, and STAT3 and cyclin D1 . It also attenuates the classic TGF-β/Smad3 signal .


Physical And Chemical Properties Analysis

Byakangelicin has a molecular weight of 334.3 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a flash point of 299.4±30.1 °C . It has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Safety And Hazards

Byakangelicin is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPFNXROFUNDE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197456
Record name byakangelicin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Byakangelicin

CAS RN

482-25-7, 19573-01-4
Record name (+)-Byakangelicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-25-7
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Record name Byakangelicin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name byakangelicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482-25-7
Source European Chemicals Agency (ECHA)
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Record name byakangelicin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BYAKANGELICIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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